2-{4-[(difluoromethyl)sulfanyl]phenyl}-2,3-dihydro-1H-isoindol-1-imine 2-{4-[(difluoromethyl)sulfanyl]phenyl}-2,3-dihydro-1H-isoindol-1-imine
Brand Name: Vulcanchem
CAS No.: 438017-62-0
VCID: VC8415761
InChI: InChI=1S/C15H12F2N2S/c16-15(17)20-12-7-5-11(6-8-12)19-9-10-3-1-2-4-13(10)14(19)18/h1-8,15,18H,9H2
SMILES: C1C2=CC=CC=C2C(=N)N1C3=CC=C(C=C3)SC(F)F
Molecular Formula: C15H12F2N2S
Molecular Weight: 290.3 g/mol

2-{4-[(difluoromethyl)sulfanyl]phenyl}-2,3-dihydro-1H-isoindol-1-imine

CAS No.: 438017-62-0

Cat. No.: VC8415761

Molecular Formula: C15H12F2N2S

Molecular Weight: 290.3 g/mol

* For research use only. Not for human or veterinary use.

2-{4-[(difluoromethyl)sulfanyl]phenyl}-2,3-dihydro-1H-isoindol-1-imine - 438017-62-0

Specification

CAS No. 438017-62-0
Molecular Formula C15H12F2N2S
Molecular Weight 290.3 g/mol
IUPAC Name 2-[4-(difluoromethylsulfanyl)phenyl]-3H-isoindol-1-imine
Standard InChI InChI=1S/C15H12F2N2S/c16-15(17)20-12-7-5-11(6-8-12)19-9-10-3-1-2-4-13(10)14(19)18/h1-8,15,18H,9H2
Standard InChI Key GUANIJAENQBXNC-UHFFFAOYSA-N
SMILES C1C2=CC=CC=C2C(=N)N1C3=CC=C(C=C3)SC(F)F
Canonical SMILES C1C2=CC=CC=C2C(=N)N1C3=CC=C(C=C3)SC(F)F

Introduction

Structural Elucidation and Molecular Properties

IUPAC Nomenclature and Molecular Formula

The systematic name of the compound, 2-{4-[(difluoromethyl)sulfanyl]phenyl}-1-isoindolinimine, reflects its bicyclic isoindoline backbone substituted at the 2-position with a 4-[(difluoromethyl)thio]phenyl group . Its molecular formula is C₁₅H₁₂F₂N₂S, corresponding to a molecular weight of 290.34 g/mol . The presence of both sulfur and fluorine atoms introduces distinct electronic and steric features, which may influence reactivity and intermolecular interactions.

Stereochemical and Electronic Features

The isoindoline core consists of a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The imine group (=N–) at the 1-position introduces planarity, while the difluoromethylthio (–S–CF₂H) substituent on the para position of the phenyl ring contributes to electron-withdrawing effects. Computational models derived from the InChI code (1S/C15H12F2N2S/c16-15(17)20-12-7-5-11(6-8-12)19-9-10-3-1-2-4-13(10)14(19)18/h1-8,15,18H,9H2) suggest partial double-bond character in the C–N imine bond, stabilizing the molecule against hydrolysis under ambient conditions .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₅H₁₂F₂N₂S
Molecular Weight290.34 g/mol
InChI1S/C15H12F2N2S/...
InChI KeyGUANIJAENQBXNC-UHFFFAOYSA-N
SMILESc1ccc2c(c1)CN(C2=N)c3ccc(cc3)SC(F)F

Synthesis and Purification

Analytical Characterization

Quality control data from Enamine and American Elements confirm identity via:

  • Mass spectrometry: Molecular ion peak at m/z 290.34.

  • NMR spectroscopy: Distinct signals for aromatic protons (δ 7.0–7.8 ppm) and the difluoromethyl group (δ 5.5–6.0 ppm, J₃-F = 56 Hz) .

Physicochemical Properties and Stability

Physical Form and Solubility

The compound is supplied as a free-flowing powder with a melting point yet to be characterized . Preliminary solubility data suggest:

  • High solubility: In polar aprotic solvents (DMSO, DMF).

  • Moderate solubility: In dichloromethane and chloroform.

  • Low solubility: In water or hexane, consistent with its hydrophobic aryl groups.

Thermal and Photochemical Stability

Stored at room temperature under inert atmosphere, the compound remains stable for ≥12 months . Accelerated degradation studies indicate susceptibility to UV light, necessitating amber glass containers for long-term storage.

Applications in Research

Pharmaceutical Intermediates

The isoindoline scaffold is prevalent in kinase inhibitors and antipsychotic agents. The difluoromethylthio group may enhance metabolic stability by resisting oxidative cleavage, making this compound a candidate for medicinal chemistry optimization .

Materials Science

Conjugated π-systems and sulfur/fluorine atoms could enable applications in:

  • Organic semiconductors: Charge transport layers in OLEDs.

  • Liquid crystals: Fluorinated mesogens for display technologies.

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